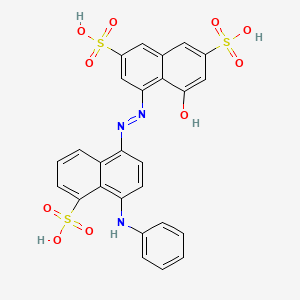
Anazolene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anazolene is a member of naphthalenes and a monoazo compound.
Applications De Recherche Scientifique
Heterogeneous Sonocatalytic Degradation of Anazolene Sodium
The research explored the sonocatalytic degradation of anazolene sodium using dysprosium-doped CdSe nanoparticles. This method showed a significant improvement in the decolorization efficiency of anazolene sodium compared to traditional sonolysis, indicating a potential application in environmental remediation and wastewater treatment. The study also highlighted the importance of catalyst dosage, ultrasonic power, and the presence of dissolved gases in enhancing the degradation process. The identification of various degradation by-products through GC-MS technique and the development of an empirical kinetic model for the prediction of degradation rates under different conditions were key outcomes of this research. This approach presents an innovative and effective method for the degradation of azo dyes like anazolene sodium, contributing to environmental conservation efforts (Khataee, Mohamadi, Sadeghi Rad, & Vahid, 2018).
Anastrozole in Endometrial Cell Cultures
This study investigated the effects of aromatase inhibitors, specifically letrozole and anastrozole, on apoptosis and cell proliferation in epithelial endometrial cells from patients with endometriosis. The findings revealed that both drugs significantly induced apoptosis and reduced cell proliferation in these cells, suggesting a therapeutic potential of aromatase inhibitors in the treatment of endometriosis. The research provides insight into the molecular mechanisms underlying the efficacy of aromatase inhibitors and supports their further exploration as a treatment option for endometriosis (Meresman et al., 2005).
Synthesis of Anastrozole Intermediates
The research focused on developing an efficient synthesis method for a key intermediate in the production of anastrozole, an anti-tumor drug used in breast cancer treatment. The study proposed a novel synthetic route that overcomes the limitations of previous methods, including low yield and the use of environmentally harmful chemicals. This advancement in the synthesis of anastrozole intermediates could potentially reduce production costs and environmental impact, making the drug more accessible for breast cancer treatment (Mei, Luo, & Lu, 2008).
Anastrozole Therapy in Breast Cancer
A large phase III clinical trial, ABCSG-8, evaluated the sequencing strategy of anastrozole following tamoxifen therapy in postmenopausal patients with early estrogen receptor-positive breast cancer. The study aimed to determine the efficacy of this sequence in improving recurrence-free survival. Although the sequencing did not result in a statistically significant improvement, exploratory analyses suggested potential benefits, warranting further investigation. This research contributes to the ongoing effort to optimize endocrine therapy in breast cancer treatment (Dubsky et al., 2012).
Propriétés
Numéro CAS |
7488-76-8 |
|---|---|
Nom du produit |
Anazolene |
Formule moléculaire |
C26H19N3O10S3 |
Poids moléculaire |
629.6 g/mol |
Nom IUPAC |
4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C26H19N3O10S3/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39) |
Clé InChI |
QFVHZQCOUORWEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
SMILES canonique |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
Autres numéros CAS |
7488-76-8 |
Synonymes |
8-(4-anilino-5-sulfo-1-naphthylazo)-1-naphthol-3,6-disulfonic acid L 451,167 L 451167 L-451167 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



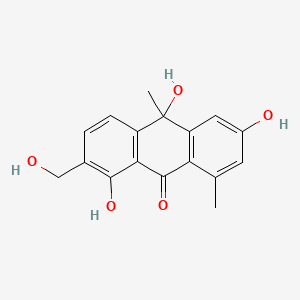
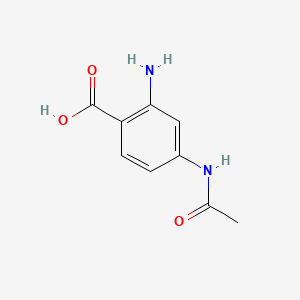
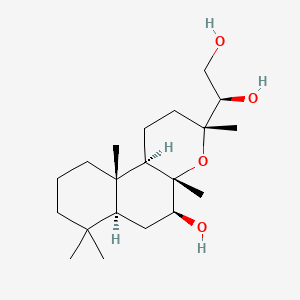
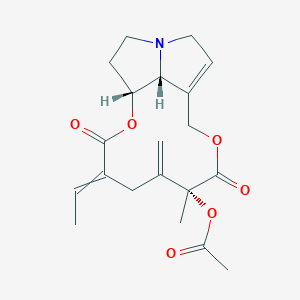
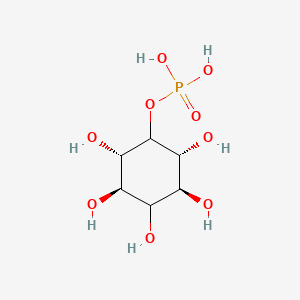
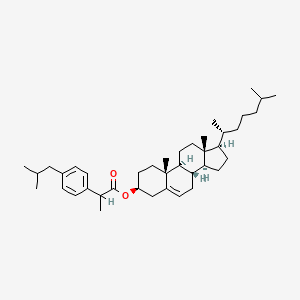
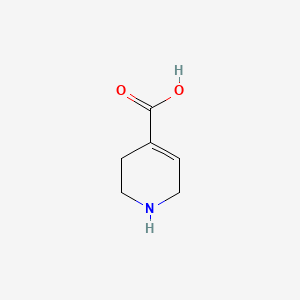
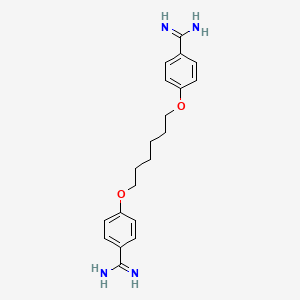
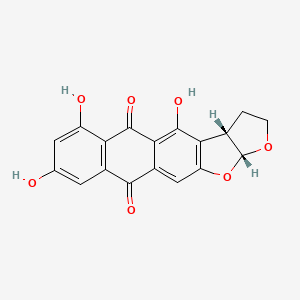
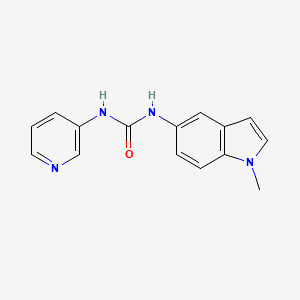
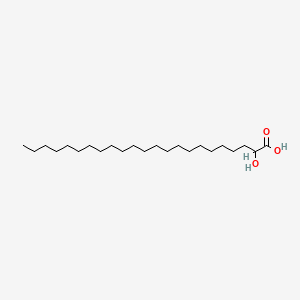
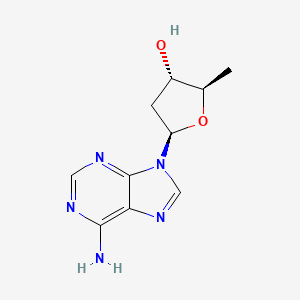
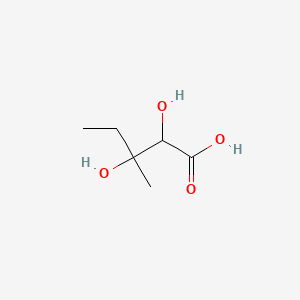
![5-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one](/img/structure/B1206788.png)